REACTION_CXSMILES
|
[Na].[CH3:2][CH:3]([C:6](=O)[CH3:7])[CH:4]=O.[C:9]([CH2:11][C:12]([NH:14][CH:15]([CH3:17])[CH3:16])=[O:13])#[N:10].N1CCCCC1.C(O)(=O)C>CN(C)C=O>[CH:15]([N:14]1[C:6]([CH3:7])=[C:3]([CH3:4])[CH:2]=[C:11]([C:9]#[N:10])[C:12]1=[O:13])([CH3:17])[CH3:16] |f:0.1,^1:0|
|
Name
|
2-methyl-3-oxobutanal sodium salt
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
[Na].CC(C=O)C(C)=O
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)NC(C)C
|
Name
|
|
Quantity
|
292 mg
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 135° C. for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with water (100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (50 mL×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=2/1˜1/1)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(C(=CC(=C1C)C)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |